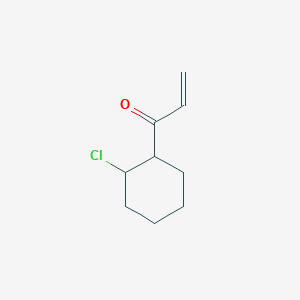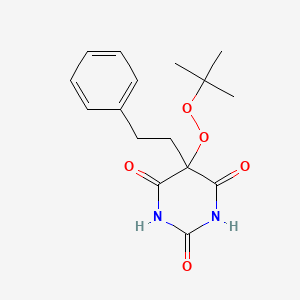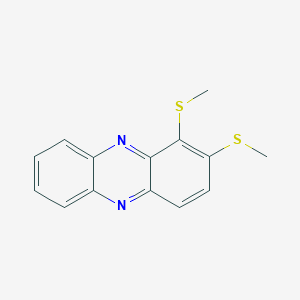![molecular formula C20H14N4O4 B14636534 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole CAS No. 54821-03-3](/img/structure/B14636534.png)
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with nitrophenyl groups
Métodos De Preparación
The synthesis of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the introduction of the 4-nitrophenylmethyl group through a nucleophilic substitution reaction. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for nitration. Major products formed from these reactions include amino derivatives and nitroso compounds.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites, thereby preventing substrate binding. The nitrophenyl groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole include:
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but with an isothiocyanate group.
2-Nitrophenyl-4-nitrophenylacetic acid, methyl ester: Contains nitrophenyl groups but with different functional groups.
4-Nitrophenyl isocyanate: Shares the nitrophenyl moiety but with an isocyanate group. The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
54821-03-3 |
|---|---|
Fórmula molecular |
C20H14N4O4 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(12-8-15)24(27)28/h1-12H,13H2 |
Clave InChI |
RQJPMQCTRFMZIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
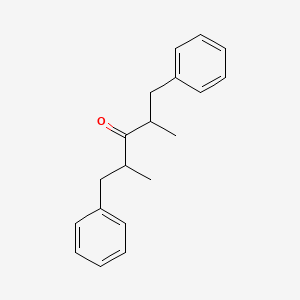


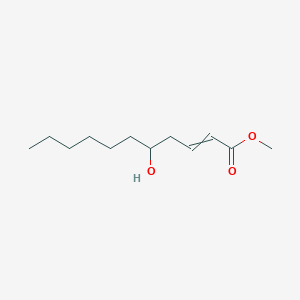
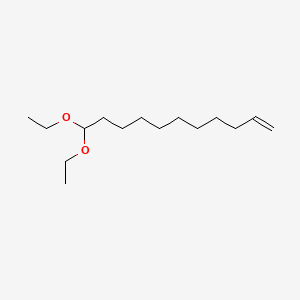
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
